molecular formula C14H14N4O4S B5730093 N-(2-furylmethyl)-2-[(4-nitrophenyl)acetyl]hydrazinecarbothioamide

N-(2-furylmethyl)-2-[(4-nitrophenyl)acetyl]hydrazinecarbothioamide

Cat. No. B5730093
M. Wt: 334.35 g/mol
InChI Key: QBLYOYAKCSYWPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-furylmethyl)-2-[(4-nitrophenyl)acetyl]hydrazinecarbothioamide, also known as FNAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. FNAC is a hydrazine derivative that has been synthesized through a multi-step process involving the reaction of 2-furylmethylamine, 4-nitrobenzoyl chloride, and thiosemicarbazide.

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)-2-[(4-nitrophenyl)acetyl]hydrazinecarbothioamide is not fully understood. However, it is believed that N-(2-furylmethyl)-2-[(4-nitrophenyl)acetyl]hydrazinecarbothioamide exerts its biological effects by inhibiting the activity of certain enzymes and proteins in the body. N-(2-furylmethyl)-2-[(4-nitrophenyl)acetyl]hydrazinecarbothioamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. N-(2-furylmethyl)-2-[(4-nitrophenyl)acetyl]hydrazinecarbothioamide has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects
N-(2-furylmethyl)-2-[(4-nitrophenyl)acetyl]hydrazinecarbothioamide has been shown to exhibit a wide range of biochemical and physiological effects. In animal studies, N-(2-furylmethyl)-2-[(4-nitrophenyl)acetyl]hydrazinecarbothioamide has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor properties. N-(2-furylmethyl)-2-[(4-nitrophenyl)acetyl]hydrazinecarbothioamide has also been shown to exhibit insecticidal and fungicidal properties. In addition, N-(2-furylmethyl)-2-[(4-nitrophenyl)acetyl]hydrazinecarbothioamide has been shown to exhibit radioprotective effects in cancer therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-furylmethyl)-2-[(4-nitrophenyl)acetyl]hydrazinecarbothioamide in lab experiments is its high purity and stability. N-(2-furylmethyl)-2-[(4-nitrophenyl)acetyl]hydrazinecarbothioamide is also relatively easy to synthesize, making it a cost-effective compound for research purposes. However, one of the limitations of using N-(2-furylmethyl)-2-[(4-nitrophenyl)acetyl]hydrazinecarbothioamide in lab experiments is its potential toxicity. N-(2-furylmethyl)-2-[(4-nitrophenyl)acetyl]hydrazinecarbothioamide has been shown to exhibit cytotoxic effects in certain cell lines, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(2-furylmethyl)-2-[(4-nitrophenyl)acetyl]hydrazinecarbothioamide. One potential direction is to further investigate the mechanism of action of N-(2-furylmethyl)-2-[(4-nitrophenyl)acetyl]hydrazinecarbothioamide. This could involve studying the effects of N-(2-furylmethyl)-2-[(4-nitrophenyl)acetyl]hydrazinecarbothioamide on different enzymes and proteins in the body. Another potential direction is to investigate the potential use of N-(2-furylmethyl)-2-[(4-nitrophenyl)acetyl]hydrazinecarbothioamide in cancer therapy. This could involve studying the radioprotective effects of N-(2-furylmethyl)-2-[(4-nitrophenyl)acetyl]hydrazinecarbothioamide in combination with other cancer treatments. Finally, there is potential for further research on the insecticidal and fungicidal properties of N-(2-furylmethyl)-2-[(4-nitrophenyl)acetyl]hydrazinecarbothioamide, particularly in the development of new pest control agents.

Synthesis Methods

N-(2-furylmethyl)-2-[(4-nitrophenyl)acetyl]hydrazinecarbothioamide is synthesized through a multi-step process that involves the reaction of 2-furylmethylamine, 4-nitrobenzoyl chloride, and thiosemicarbazide. The first step involves the reaction of 2-furylmethylamine with 4-nitrobenzoyl chloride in the presence of a base to form an intermediate compound. The intermediate compound is then reacted with thiosemicarbazide to form N-(2-furylmethyl)-2-[(4-nitrophenyl)acetyl]hydrazinecarbothioamide. The synthesis method of N-(2-furylmethyl)-2-[(4-nitrophenyl)acetyl]hydrazinecarbothioamide has been optimized to achieve a high yield and purity of the compound.

Scientific Research Applications

N-(2-furylmethyl)-2-[(4-nitrophenyl)acetyl]hydrazinecarbothioamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, N-(2-furylmethyl)-2-[(4-nitrophenyl)acetyl]hydrazinecarbothioamide has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor properties. N-(2-furylmethyl)-2-[(4-nitrophenyl)acetyl]hydrazinecarbothioamide has also been studied for its potential use as a radioprotective agent in cancer therapy. In agriculture, N-(2-furylmethyl)-2-[(4-nitrophenyl)acetyl]hydrazinecarbothioamide has been shown to exhibit insecticidal and fungicidal properties, making it a potential candidate for use in pest control. In material science, N-(2-furylmethyl)-2-[(4-nitrophenyl)acetyl]hydrazinecarbothioamide has been studied for its potential use as a corrosion inhibitor.

properties

IUPAC Name

1-(furan-2-ylmethyl)-3-[[2-(4-nitrophenyl)acetyl]amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O4S/c19-13(8-10-3-5-11(6-4-10)18(20)21)16-17-14(23)15-9-12-2-1-7-22-12/h1-7H,8-9H2,(H,16,19)(H2,15,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBLYOYAKCSYWPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=S)NNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-2-[(4-nitrophenyl)acetyl]hydrazinecarbothioamide

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